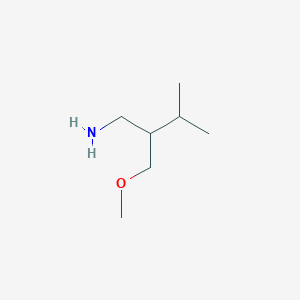![molecular formula C21H16ClNO B2737009 2-[5-(3-Chlorophenyl)furan-2-yl]-5-methyl-1-phenylpyrrole CAS No. 1260811-59-3](/img/structure/B2737009.png)
2-[5-(3-Chlorophenyl)furan-2-yl]-5-methyl-1-phenylpyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(3-Chlorophenyl)furan-2-yl]-5-methyl-1-phenylpyrrole is a chemical compound that has been the subject of scientific research due to its potential applications in medicine. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
The mechanism of action of 2-[5-(3-Chlorophenyl)furan-2-yl]-5-methyl-1-phenylpyrrole is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the production of inflammatory cytokines and to have anti-microbial activity.
Biochemical and Physiological Effects
2-[5-(3-Chlorophenyl)furan-2-yl]-5-methyl-1-phenylpyrrole has been shown to have biochemical and physiological effects, including inhibition of cancer cell growth, inhibition of inflammatory cytokine production, and anti-microbial activity. It has also been shown to have neuroprotective effects and to modulate the immune system.
実験室実験の利点と制限
The advantages of using 2-[5-(3-Chlorophenyl)furan-2-yl]-5-methyl-1-phenylpyrrole in lab experiments include its high yield and purity when synthesized using various methods, its potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent, and its effects on the immune system and neuroprotection. The limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and potential side effects.
将来の方向性
For research on 2-[5-(3-Chlorophenyl)furan-2-yl]-5-methyl-1-phenylpyrrole include further studies on its mechanism of action, potential side effects, and optimization of its synthesis method. It may also be studied for its potential as a drug delivery system and for its effects on other diseases and conditions. Additionally, studies may be conducted to determine the optimal dosage and administration of this compound in different applications.
Conclusion
In conclusion, 2-[5-(3-Chlorophenyl)furan-2-yl]-5-methyl-1-phenylpyrrole is a chemical compound that has been synthesized using various methods and has been studied for its potential applications in medicine. This compound has been shown to have potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent, and to have effects on the immune system and neuroprotection. Further research is needed to fully understand its mechanism of action and potential side effects, and to optimize its synthesis method for various applications.
合成法
2-[5-(3-Chlorophenyl)furan-2-yl]-5-methyl-1-phenylpyrrole has been synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction, Sonogashira coupling reaction, and Heck reaction. The Suzuki-Miyaura cross-coupling reaction involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The Sonogashira coupling reaction involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst. The Heck reaction involves the reaction of an aryl halide with an alkene in the presence of a palladium catalyst. These methods have been used to synthesize 2-[5-(3-Chlorophenyl)furan-2-yl]-5-methyl-1-phenylpyrrole with high yields and purity.
科学的研究の応用
2-[5-(3-Chlorophenyl)furan-2-yl]-5-methyl-1-phenylpyrrole has been the subject of scientific research due to its potential applications in medicine. This compound has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. It has also been studied for its potential as a neuroprotective agent and for its effects on the immune system.
特性
IUPAC Name |
2-[5-(3-chlorophenyl)furan-2-yl]-5-methyl-1-phenylpyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO/c1-15-10-11-19(23(15)18-8-3-2-4-9-18)21-13-12-20(24-21)16-6-5-7-17(22)14-16/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMYMYDQXDFTOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC=C2)C3=CC=C(O3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-Azabicyclo[2.1.1]hexan-5-yl)-1,3-oxazole-4-carboxamide;hydrochloride](/img/structure/B2736926.png)
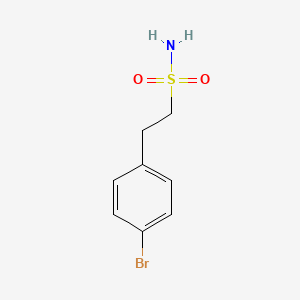
![1-[(2-Chlorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2736932.png)
![8-allyl-3-{[4-(2,6-dimethylphenyl)piperazino]carbonyl}-2H-chromen-2-one](/img/structure/B2736934.png)
![Ethyl 4-[[2-[[4-(4-fluorophenyl)-5-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2736936.png)
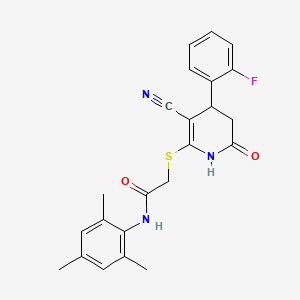
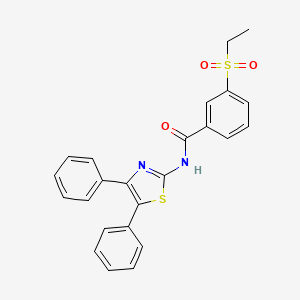
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2736941.png)

![(2S,3S)-3-methyl-2-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)formamido]pentanoic acid](/img/structure/B2736944.png)
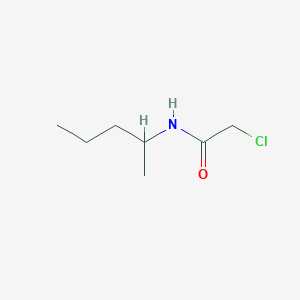
![N-(3,4-dimethoxyphenyl)-2-(3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)hydrazinecarboxamide](/img/structure/B2736946.png)
![2-chloro-N-[3-(dimethylamino)propyl]nicotinamide](/img/structure/B2736947.png)
